The Strategic Application of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9) in Modern Drug Discovery
The Strategic Application of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9) in Modern Drug Discovery
Executive Summary
The evolution of small-molecule drug discovery has increasingly relied on "escaping from flatland"—a paradigm shift away from planar, sp²-hybridized aromatic rings toward sp³-rich, conformationally restricted scaffolds. Azetidines have emerged as premier bioisosteres for traditional saturated heterocycles like piperidines, piperazines, and morpholines[1]. Among these advanced building blocks, tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9) stands out as a highly versatile, trifunctional scaffold. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its deployment in medicinal chemistry, and self-validating synthetic protocols for its orthogonal functionalization.
Structural and Physicochemical Profiling
The utility of CAS 1262411-11-9 stems from its unique 3,3-disubstitution pattern on a strained four-membered ring. The presence of a primary alcohol and a protected primary amine on the same carbon creates a dense array of exit vectors, which is ideal for probing tight binding pockets or constructing complex spirocyclic systems[2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate |
| CAS Number | 1262411-11-9 |
| Molecular Formula | C9H18N2O3 |
| Molecular Weight | 202.25 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1(CO)CNC1 |
| Key Functional Groups | Secondary Amine (Azetidine), Primary Alcohol, Boc-Protected Primary Amine |
Data compiled from verified chemical supplier databases[3] and structural repositories[4].
Mechanistic Rationale: Azetidines as Bioisosteres
Replacing a six-membered heterocycle with an azetidine is not merely a structural tweak; it is a calculated maneuver to optimize the Drug Metabolism and Pharmacokinetics (DMPK) profile of a lead compound[2].
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Metabolic Stability: Piperidines and piperazines often possess metabolically vulnerable C-H bonds adjacent to the nitrogen, leading to rapid CYP450-mediated oxidation and high intrinsic clearance. The strained nature of the azetidine ring increases the s-character of its C-H bonds, significantly reducing their susceptibility to oxidative metabolism[2].
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Physicochemical Optimization: The smaller ring size inherently reduces molecular weight and lipophilicity (logP). This reduction typically enhances aqueous solubility and membrane permeability, critical factors for oral bioavailability.
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Toxicity Mitigation: The basicity (pKa) of the azetidine nitrogen is generally lower than that of a piperidine. This subtle shift can drastically reduce unwanted binding to the hERG potassium channel, a notorious liability associated with basic amines in drug candidates.
Decision matrix for utilizing azetidine bioisosteres to overcome common DMPK liabilities.
Synthetic Workflows and Orthogonal Functionalization Protocols
The true power of CAS 1262411-11-9 lies in its three distinct functional handles. Exploiting these requires carefully orchestrated, self-validating synthetic protocols to ensure chemoselectivity. The standard workflow dictates functionalizing the most reactive site first (the secondary amine), followed by the hydroxyl group, and finally unmasking the protected primary amine[5].
Step-by-step orthogonal functionalization workflow for CAS 1262411-11-9.
Protocol A: N-Functionalization of the Azetidine Core (Amide Coupling)
Causality: The azetidine nitrogen is nucleophilic but sterically encumbered by the adjacent 3,3-disubstitution. Standard coupling reagents (e.g., EDC/HOBt) often yield sluggish reactions. Therefore, the highly reactive uronium salt HATU is selected to drive the reaction to completion.
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Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
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Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.
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Coupling: Add CAS 1262411-11-9 (1.1 eq) in a single portion.
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Self-Validation: Monitor via LC-MS. Because the azetidine secondary amine is highly UV-transparent, rely on the mass ion [M+H]⁺ or an Evaporative Light Scattering Detector (ELSD) to track the consumption of the starting material.
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Workup: Upon completion (typically 2-4 hours), quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.
Protocol B: O-Alkylation via Mitsunobu Reaction
Causality: The primary alcohol is neopentyl-like due to the adjacent quaternary carbon (C3 of the azetidine). This severe steric hindrance makes standard Sₙ2 alkylations nearly impossible. The Mitsunobu reaction is employed because it activates the alcohol in situ, forcing the substitution via a highly reactive betaine intermediate.
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Preparation: Dissolve the N-functionalized intermediate from Protocol A (1.0 eq), an acidic nucleophile (e.g., a phenol, 1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
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Cooling: Cool the mixture to 0 °C to control the exothermic formation of the betaine.
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Activation: Dropwise add DIAD (1.5 eq).
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Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
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Self-Validation: Monitor by TLC. The disappearance of the highly polar starting alcohol and the appearance of a less polar spot indicates success. Triphenylphosphine oxide byproducts can be removed by precipitating the crude mixture with cold diethyl ether prior to column chromatography.
Protocol C: Boc Deprotection and Primary Amine Elaboration
Causality: The tert-butyloxycarbonyl (Boc) group must be removed under acidic conditions that do not cleave the newly formed amide or ether linkages. 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) to avoid forming the trifluoroacetate salt, which can complicate downstream reductive aminations.
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Deprotection: Suspend the intermediate in 4M HCl in dioxane (10 volumes).
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Reaction: Stir at room temperature for 2 hours.
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Self-Validation: Monitor for the cessation of CO₂ evolution. Spot the reaction mixture on a TLC plate and stain with Ninhydrin; the immediate development of a deep purple color confirms the liberation of the primary amine.
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Isolation: Concentrate under reduced pressure to yield the primary amine hydrochloride salt, which is primed for subsequent reductive amination or cross-coupling.
Applications in Medicinal Chemistry
The strategic incorporation of functionalized azetidines has led to breakthroughs in several therapeutic areas, particularly in the design of drugs for neurological diseases where precise control over molecular topography and blood-brain barrier (BBB) penetration is required[5]. By utilizing CAS 1262411-11-9, medicinal chemists can rapidly generate libraries of spirocyclic and bridged systems. The dense functionalization at the 3-position allows for the exploration of novel chemical space that was previously inaccessible using traditional planar building blocks, ultimately accelerating the hit-to-lead optimization process.
References
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The Journal of Organic Chemistry (ACS Publications): 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Available at:[Link]
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ScienceDaily: Synthetic azetidines could help simplify drug design for neurological diseases. Available at:[Link]
